4-Bromo-2-chloro-1-isobutoxybenzene
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Overview
Description
4-Bromo-2-chloro-1-isobutoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and an isobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene typically involves the substitution reactions on a benzene ringThe reaction conditions often include the use of catalysts such as iron(III) bromide for bromination and aluminum chloride for Friedel-Crafts alkylation to introduce the isobutoxy group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes controlled halogenation and etherification reactions under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-1-isobutoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur due to the presence of halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) with aluminum chloride (AlCl3).
Etherification: Isobutyl alcohol in the presence of a strong acid catalyst.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
4-Bromo-2-chloro-1-isobutoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-isobutoxybenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of halogens makes it a good candidate for substitution reactions, while the isobutoxy group can participate in etherification reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
- 4-Bromo-2-chloro-1-iodobenzene
- 4-Bromo-2-chloro-1-fluorobenzene
- 4-Bromo-2-chloro-1-methoxybenzene
Comparison: 4-Bromo-2-chloro-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts different chemical properties compared to other similar compounds. For instance, the isobutoxy group can influence the compound’s solubility and reactivity in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYODRBXQGPKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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